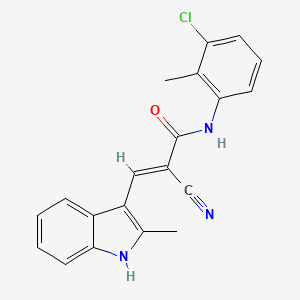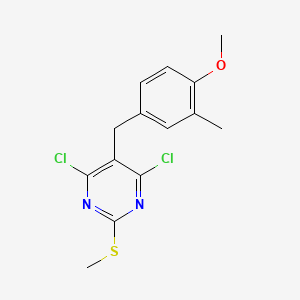
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine, also known as DMMP, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
作用機序
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine inhibits PTPs by binding to the active site of these enzymes and preventing them from dephosphorylating target proteins. This leads to the modulation of various signaling pathways and biological processes, including the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PTPs, the modulation of cellular signaling pathways, and the regulation of cell growth and differentiation. This compound has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine has several advantages for lab experiments, including its high selectivity for PTPs and its ability to modulate various signaling pathways. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of 4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine, including its potential use in the treatment of cancer and other diseases, its role in regulating cellular signaling pathways, and its potential as a tool for studying the function of PTPs. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects and toxicity.
In conclusion, this compound is a pyrimidine derivative that has shown promising results in various scientific research applications, including its potential use as an inhibitor of PTPs and in the treatment of cancer and other diseases. Further studies are needed to determine the optimal use of this compound and to investigate its potential side effects and toxicity.
合成法
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine can be synthesized using different methods, including the reaction of 4,6-dichloro-5-(4-methoxy-3-methylbenzyl)pyrimidine with sodium methanethiolate. This reaction leads to the formation of this compound, which can be purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
4,6-dichloro-5-(4-methoxy-3-methylbenzyl)-2-(methylthio)pyrimidine has shown potential in various scientific research applications, including its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and the inhibition of these enzymes can lead to the modulation of various biological processes. This compound has also been studied for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
4,6-dichloro-5-[(4-methoxy-3-methylphenyl)methyl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8-6-9(4-5-11(8)19-2)7-10-12(15)17-14(20-3)18-13(10)16/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXGJKBHBRGJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=C(N=C(N=C2Cl)SC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
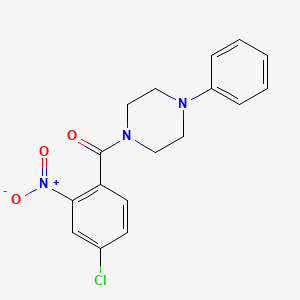
![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
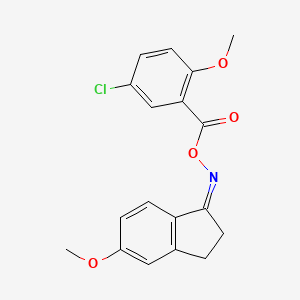
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)
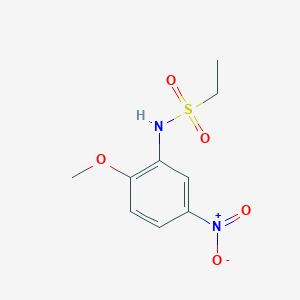
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)

